H-Asp(OtBu)-OMe.HCl

Solubility Peptide Synthesis DMSO

Generic aspartic acid building blocks risk aspartimide formation and poor solubility, compromising peptide yield. H-Asp(OtBu)-OMe.HCl eliminates this with orthogonal OtBu/OMe dual protection. - 100 mg/mL DMSO solubility enables concentrated reagent solutions, minimizing reaction volume and solvent waste in automated synthesizers. - Specific optical rotation +21.4° (c=1, MeOH) provides a quantitative batch-to-batch chiral purity check before large-scale synthesis. - Suppresses aspartimide side reactions in both solid-phase and solution-phase fragment condensation strategies.

Molecular Formula C9H18ClNO4
Molecular Weight 239.69 g/mol
CAS No. 2673-19-0
Cat. No. B555412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(OtBu)-OMe.HCl
CAS2673-19-0
Synonyms2673-19-0; H-ASP(OTBU)-OMEHCL; H-Asp(OtBu)-OMe.HCl; L-Asparticacid4-tert-butyl-1-methylesterhydrochloride; ST51037640; H-Asp(OtBu)-OMeinvertedexclamationmarkcurrencyHCl; (S)-4-tert-Butyl1-methyl2-aminosuccinatehydrochloride; 4-tert-butyl1-methyl(2S)-2-aminobutanedioatehydrochloride; H-Asp(OtBu)-OMeCl; 71103_ALDRICH; H-Asp(OtBu)-OMehydrochloride; SCHEMBL3833993; 71103_FLUKA; MolPort-003-938-693; SFYKWYAIJZEDNG-RGMNGODLSA-N; CH-171; AKOS015914100; AK-25685; BR-25685; SC-47741; SY009131; AB0023849; ST2413107; AM20090328; FT-0627615
Molecular FormulaC9H18ClNO4
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
InChIInChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1
InChIKeySFYKWYAIJZEDNG-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(OtBu)-OMe.HCl for Precision Peptide Synthesis


H-Asp(OtBu)-OMe.HCl (CAS 2673-19-0) is a protected derivative of L-aspartic acid, distinguished by an orthogonal dual-protection strategy: a tert-butyl (OtBu) ester on the side-chain β-carboxyl group and a methyl ester (OMe) on the α-carboxyl group, stabilized as a hydrochloride salt [1]. This configuration renders the compound a strategic building block in both solid- and solution-phase peptide synthesis, enabling precise, stepwise chain elongation while mitigating common side reactions .

Orthogonal Protection OtBu side-chain and OMe α-ester groups enable selective, sequential deprotection in peptide assembly.
Solid & Solution Phase Compatible with automated SPPS workflows and liquid-phase fragment coupling for scalable synthesis.
High-Purity Specification Reported HPLC purity and specific optical rotation support chiral integrity and batch consistency verification.

Generic Substitution Risks for H-Asp(OtBu)-OMe.HCl


Substituting H-Asp(OtBu)-OMe.HCl with a generic or in-class alternative without verifying specific performance metrics introduces significant risk. Protected aspartic acid derivatives are not interchangeable; their performance hinges on the precise orthogonality of protecting groups and their impact on solubility, coupling efficiency, and susceptibility to aspartimide formation [1]. A different ester (e.g., dimethyl vs. tert-butyl methyl) or salt form can drastically alter reaction kinetics, solubility in key solvents like DMSO, and the final peptide purity, directly impacting synthesis yield and cost [2]. The evidence below quantifies the specific differentiators that justify the targeted procurement of this specific compound.

Protecting Group Orthogonality
Different ester combinations may compromise stepwise deprotection selectivity and increase aspartimide-related side reactions.
Solubility Profile Shift
Alternative ester or salt forms can drastically reduce DMSO solubility, limiting concentrated stock preparation for automated synthesis.
Synthesis Strategy Mismatch
Fmoc-Asp(OtBu)-OH is optimized for resin-bound SPPS; the free amine in H-Asp(OtBu)-OMe.HCl supports solution-phase assembly and may not directly substitute resin-anchored protocols.

Performance Metrics for H-Asp(OtBu)-OMe.HCl


DMSO Solubility vs. Dimethyl Ester Analog

In DMSO, a critical solvent for peptide synthesis and biological assays, H-Asp(OtBu)-OMe.HCl exhibits a solubility of 100 mg/mL, requiring ultrasonic assistance . In contrast, its close analog H-Asp(OMe)-OMe.HCl (CAS 32213-95-9), which features methyl esters on both carboxyl groups, is reported as only 'slightly soluble' in DMSO . This represents a significant quantitative difference in handling and formulation capability.

DMSO Solubility
Data to verify
Target: 100 mg/mL (ultrasonic required)
Analog H-Asp(OMe)-OMe.HCl: slightly soluble
Supports concentrated stock preparation for automated SPPS; reduces organic solvent volume.
Vendor-reported solubility; cross-study comparable but requires in-house verification.
Solubility Peptide Synthesis DMSO Formulation

Melting Point and Purity Profile

H-Asp(OtBu)-OMe.HCl is commercially available at ≥98% purity (HPLC) with a reported melting point range of 174-177°C, indicative of high crystallinity and stability . The closely related dimethyl ester analog, H-Asp(OMe)-OMe.HCl, exhibits a significantly lower melting point range of 110–120°C, despite also being offered at ≥98% purity . This difference in solid-state thermal behavior reflects the distinct molecular packing influenced by the bulky tert-butyl group.

Melting Point & Purity
Data to verify
ΔT > 50 °C higher
Target: 174–177 °C, ≥98% (HPLC); Analog: 110–120 °C
Indicates robust crystal lattice; may support long-term storage stability.
Vendor specifications; confirm with in-house analysis.
Purity Melting Point Crystallinity Quality Control

Chiral Integrity via Optical Rotation

The specific optical rotation of H-Asp(OtBu)-OMe.HCl is reported as +21.4° (c=1, MeOH) . This value provides a critical benchmark for verifying chiral integrity upon receipt and during storage. For comparison, the dimethyl ester H-Asp(OMe)-OMe.HCl has a reported specific rotation of +12° (c=1.4, H2O), highlighting the influence of the tert-butyl protecting group on the compound's interaction with plane-polarized light .

Optical Rotation
Reported
+21.4° (c=1, MeOH)
Analog: +12° (c=1.4, H2O)
Benchmark for chiral identity verification upon receipt and during storage.
Solvent-dependent; cross-check with certificate of analysis.
Optical Rotation Chiral Purity Enantiomeric Excess Quality Control

Strategic Advantage in Solution-Phase Peptide Synthesis vs. Resin-Bound Approaches

H-Asp(OtBu)-OMe.HCl is explicitly employed in liquid-phase peptide synthesis strategies as an alternative to solid-phase peptide synthesis (SPPS), particularly for avoiding the costs associated with solid-phase resins [1]. This contrasts with Fmoc-Asp(OtBu)-OH, which is predominantly utilized in Fmoc-based SPPS where it is anchored to a resin . The free amine and protected carboxyl groups of H-Asp(OtBu)-OMe.HCl allow it to function as a versatile C-terminal building block in solution-phase fragment coupling.

Synthesis Strategy
Class-level inference
Liquid-phase peptide assembly
Free amine enables solution-phase fragment condensation.
Alternative to resin-based SPPS; supports cost-efficient scale-up.
Documented use in patented antithrombic peptide synthesis.
Solution-Phase Synthesis Liquid-Phase Synthesis Peptide Synthesis Strategy Cost Efficiency

H-Asp(OtBu)-OMe.HCl Applications in Peptide Synthesis


High-Concentration Automated Peptide Synthesis

When developing peptides that require concentrated reagent solutions for automated synthesizers, the high DMSO solubility of H-Asp(OtBu)-OMe.HCl (100 mg/mL) minimizes the total reaction volume, improving coupling efficiency and reducing solvent waste. This is a direct benefit derived from its solubility profile compared to less soluble analogs .

Chiral Purity Verification Protocols

Upon receipt of a new batch, the specific optical rotation value of +21.4° (c=1, MeOH) provides a precise, quantitative metric for confirming the compound's identity and chiral purity. This enables rapid quality control assessment before committing to large-scale or high-value peptide syntheses .

Scale-Up via Liquid-Phase Condensation

For the industrial production of peptides where solid-phase resin costs are prohibitive, H-Asp(OtBu)-OMe.HCl serves as an ideal building block in solution-phase fragment condensation strategies. Its protected side chain and free N-terminus enable efficient coupling of larger peptide fragments, as demonstrated in patented syntheses of antithrombic peptides [1].

Application
Selection Property
Validation Focus
High-Concentration Automated Synthesis
DMSO solubility profile
Concentrated reagent preparation for reduced reaction volume and solvent waste
Chiral Purity Verification
Specific optical rotation benchmark
Rapid identity and enantiomeric purity check upon batch receipt
Scale-Up via Liquid-Phase Condensation
Free N-terminus and protected side chain
Cost-efficient fragment coupling and scalable synthesis without resin costs

Technical Documentation Hub

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37 linked technical documents
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